

A Comparative Guide to Fasudil Synthesis Protocols: Optimizing Yield and Purity

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Compound of Interest

Compound Name: Isoquinoline-5-sulfonyl chloride hydrochloride

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For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of prominent synthesis protocols for fasudil, a potent Rho-kinase (ROCK) inhibitor. By examining key experimental data on yield and purity, this document aims to inform the selection of the most effective synthetic route for laboratory and industrial applications.

Fasudil, with its therapeutic applications in cerebral vasospasm and other neurological conditions, has been the subject of various synthetic strategy optimizations. The primary goal of these efforts is to maximize the yield of the final product while ensuring the highest possible purity, thereby guaranteeing its safety and efficacy. This guide delves into the specifics of different synthetic methodologies, offering a clear comparison of their outcomes.

Performance Comparison: Yield and Purity

The synthesis of fasudil hydrochloride typically involves two key stages: the preparation of the intermediate 5-isoquinolinesulfonyl chloride and its subsequent coupling with homopiperazine, followed by purification. The efficiency of each step significantly impacts the overall yield and purity of the final product. Below is a summary of quantitative data from various reported protocols.

| Protocol Stage | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Source |
|----------------------------------|--|-----------------------------------|--------------------|--------------------------------|--------|
| Intermediate Synthesis | 5-Bromoisoquinoline | Thiourea, NCS, HCl | 95.9 | 99.5 | [1] |
| 5-Aminoisoquinoline | NaNO ₂ , HCl, SO ₂ , CuCl ₂ | 83.7 | Not Specified | [2] | |
| 5-Isoquinolinesulfonic acid | Thionyl chloride, DMF | 82 | Not Specified | [3] | |
| Final Product Synthesis | 5-Isoquinolinesulfonyl chloride | Homopiperazine, Alkaline Reagents | 78 (overall) | 99.9 (after recrystallization) | [4] |
| Alternative Multi-Step Synthesis | Ethylenediamine, 5-Isoquinolinesulfonyl chloride | Various (six steps) | 67.1 (overall) | 99.94 | [5] |
| Purification | Crude Fasudil Hydrochloride | Methanol, Ethyl acetate | Not Applicable | >99.95 | [6] |

Experimental Protocols

Protocol 1: Synthesis via 5-Isoquinolinesulfonyl Chloride from 5-Bromoisoquinoline

This protocol focuses on a high-yield preparation of the key intermediate, 5-isooquinolinesulfonyl chloride.

Step 1: Preparation of S-isoquinoline isothiourea salt 5-Bromoisoquinoline is reacted with thiourea in an alkylation reaction to produce the S-isoquinoline isothiourea salt. The crude product is obtained by suction filtration and then purified by recrystallization.

Step 2: Oxidative Chlorosulfonylation The purified S-isoquinoline isothiourea salt is dissolved in dilute hydrochloric acid. An oxidant, N-chlorosuccinimide (NCS), is then used to perform an oxidative chlorosulfonylation reaction. The resulting 5-isoquinolinesulfonyl chloride is obtained by suction filtration, washing, and drying. This method has been reported to achieve a yield of 95.9% with a purity of 99.5% for the intermediate[1].

Step 3: Coupling with Homopiperazine and Salt Formation The 5-isoquinolinesulfonyl chloride is then reacted with homopiperazine in the presence of an alkaline reagent to yield fasudil. The crude product is subsequently converted to fasudil hydrochloride by treatment with a saturated ethanol solution of hydrogen chloride.

Step 4: Recrystallization The crude fasudil hydrochloride is recrystallized from an ethanol-water solution to yield the final product with a purity of 99.9% and an overall yield of 78%[4].

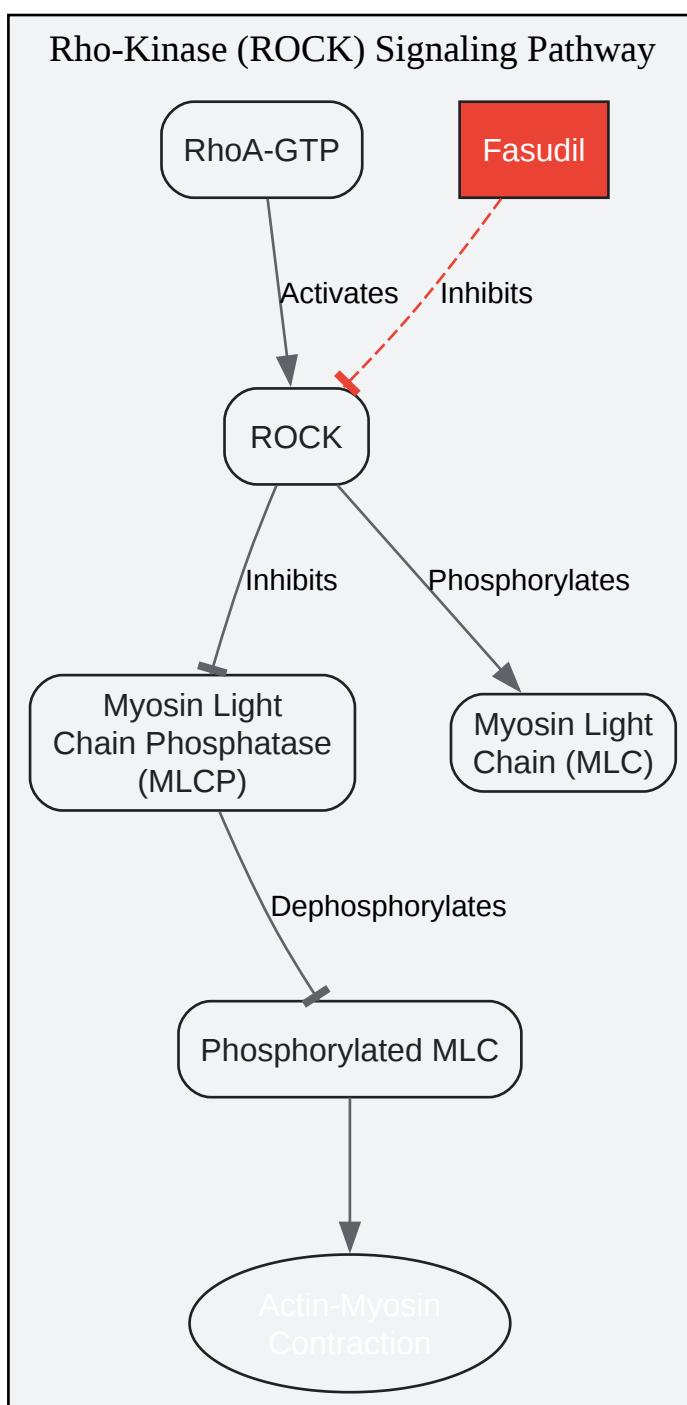
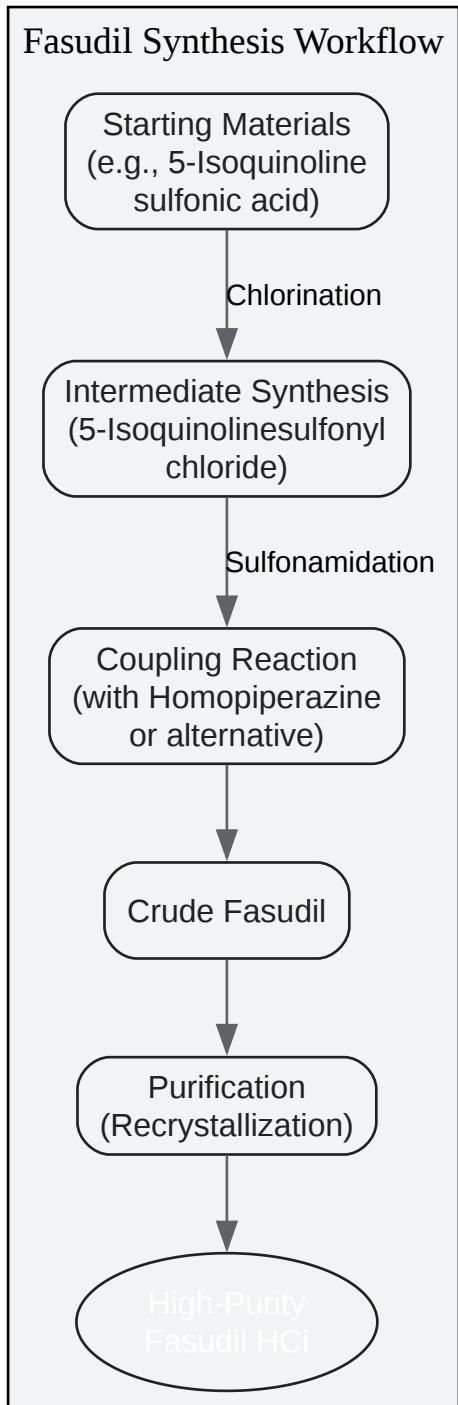
Protocol 2: An Unconventional Synthesis Avoiding Homopiperazine

This innovative approach bypasses the use of the expensive starting material, homopiperazine.

This six-step synthesis begins with readily available ethylenediamine and 5-isoquinolinesulfonyl chloride. The process involves a sequence of sulfonamidation, protection, nucleophilic substitution, deprotection, cyclization, and finally, salification to yield fasudil hydrochloride. This environmentally friendly route reports an impressive overall yield of 67.1% and a final purity of 99.94%[5].

Visualizing the Process and Mechanism

To better understand the experimental workflow and the biological target of fasudil, the following diagrams are provided.



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